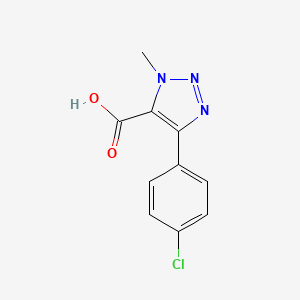
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is an organic compound that features a piperazine ring attached to a phenyl group substituted with an amino and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone typically involves the reaction of 3-amino-5-methylphenyl derivatives with piperazine. One common method includes the use of coupling agents such as EDC·HCl in the presence of solvents like DMF under room temperature conditions . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes, where reagents are added in a controlled manner to achieve high yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis are also employed to produce piperazine derivatives on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may act on cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Amino-5-methylphenyl)-benzothiazole: Known for its antitumor properties and interaction with cytochrome P450 enzymes.
(3-Amino-5-methylpyrazole): Used in various chemical syntheses and as a biochemical probe.
Uniqueness
(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is unique due to its specific structure, which combines a piperazine ring with a substituted phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
(3-amino-5-methylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(8-11(13)7-9)12(16)15-4-2-14-3-5-15/h6-8,14H,2-5,13H2,1H3 |
Clave InChI |
GVLWNJBDLRLYBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)



![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

